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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L-arabitol metabolic pathway

in yeast. It covers the core enzymatic reactions, genetic regulation, quantitative data on

enzyme kinetics and metabolite production, and detailed experimental protocols for studying

this pathway. The information presented here is intended to serve as a valuable resource for

researchers in academia and industry, including those involved in drug development targeting

fungal metabolic pathways.

Introduction to L-Arabitol Metabolism in Yeast
L-arabitol is a five-carbon sugar alcohol that plays a role in the pentose catabolic pathway in

many yeast species. While not as central as glucose metabolism, the L-arabitol pathway is

significant in the utilization of L-arabinose, a major component of hemicellulose in plant

biomass. Understanding this pathway is crucial for various biotechnological applications,

including the production of biofuels and other valuable chemicals from lignocellulosic

feedstocks. Furthermore, as this pathway is present in many fungal species, including

opportunistic pathogens like Candida albicans, its components represent potential targets for

the development of novel antifungal drugs.

The core of the L-arabitol pathway involves a series of enzymatic conversions that transform

L-arabinose into an intermediate of the pentose phosphate pathway (PPP), D-xylulose-5-

phosphate. This guide will delve into the key enzymes, their genetic control, and the

experimental methodologies used to investigate this metabolic route.
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The Core Metabolic Pathway
The metabolic conversion of L-arabinose to D-xylulose-5-phosphate in yeast typically proceeds

through the following steps:

L-Arabinose to L-Arabitol: L-arabinose is first reduced to L-arabitol. This reaction is

catalyzed by an L-arabinose reductase, which often exhibits broad substrate specificity and

can also act as a xylose reductase.

L-Arabitol to L-Xylulose: L-arabitol is then oxidized to L-xylulose by an NAD+-dependent L-
arabitol dehydrogenase (LAD).

L-Xylulose to Xylitol: L-xylulose is subsequently reduced to xylitol by an NADPH-dependent

L-xylulose reductase (LXR).

Xylitol to D-Xylulose: Xylitol is oxidized to D-xylulose by an NAD+-dependent xylitol

dehydrogenase (XDH).

D-Xylulose to D-Xylulose-5-Phosphate: Finally, D-xylulose is phosphorylated to D-xylulose-5-

phosphate by D-xylulokinase (XKS), which then enters the pentose phosphate pathway.

Diagram of the L-Arabitol Metabolic Pathway

L-Arabinose L-Arabitol

 L-Arabinose Reductase
(NAD(P)H -> NAD(P)+) L-Xylulose

 L-Arabitol Dehydrogenase (LAD)
(NAD+ -> NADH) Xylitol

 L-Xylulose Reductase (LXR)
(NADPH -> NADP+) D-Xylulose

 Xylitol Dehydrogenase (XDH)
(NAD+ -> NADH) D-Xylulose-5-P

 D-Xylulokinase (XKS)
(ATP -> ADP) Pentose Phosphate Pathway

Click to download full resolution via product page

Core enzymatic steps of the L-Arabitol metabolic pathway in yeast.

Quantitative Data
Enzyme Kinetic Parameters
The efficiency of the L-arabitol pathway is determined by the kinetic properties of its

constituent enzymes. The following table summarizes key kinetic parameters for some of the

enzymes involved in this pathway from various yeast species.
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Enzyme
Yeast
Species

Substrate Km (mM) kcat (s-1)
kcat/Km
(s-1mM-1)

Referenc
e

L-Arabitol

Dehydroge

nase (LAD)

Meyerozy

ma

caribbica

L-Arabitol 31.1 - 0.11 [1]

L-Xylulose

Reductase

(LXR)

Aspergillus

niger
L-Xylulose 25 650 (U/mg) -

D-

Xylulokinas

e (XKS1)

Saccharom

yces

cerevisiae

D-Xylulose 0.21 ± 0.04 - - [2]

Xylose

Reductase

(XR)

Chaetomiu

m

thermophil

um

L-

arabinose
130 ± 10 1.1 ± 0.0 0.0085 [3]

Xylitol

Dehydroge

nase

(XDH)

Spathaspor

a

passalidaru

m

Xylitol 19.8 ± 1.5 4.5 0.23 [1]

Note: Data for all enzymes across all relevant yeast species are not always available in the

literature. The presented data is a compilation from various sources and methodologies, which

may affect direct comparability.

L-Arabitol Production in Various Yeast Species
Several yeast species are known to produce L-arabitol, particularly when grown on L-

arabinose or other pentose sugars. The table below provides a summary of L-arabitol
production reported in different yeasts.
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Yeast Species Carbon Source
L-Arabitol Titer
(g/L)

Yield (g/g) Reference

Meyerozyma

caribbica
L-Arabinose 30.3 0.61 [1]

Zygosaccharomy

ces sp. Gz-5
Glucose 114 0.386 [4]

Wickerhamomyc

es anomalus WC

1501

Glycerol 38.1 0.426 [5]

Candida

parapsilosis
L-Arabinose ~10.5 0.52

Experimental Protocols
Enzyme Activity Assay: L-Arabitol Dehydrogenase (LAD)
This protocol describes a spectrophotometric assay to determine the activity of L-arabitol
dehydrogenase by monitoring the reduction of NAD+ to NADH.

Materials:

Yeast cell lysate or purified enzyme solution

1 M Tris-HCl buffer, pH 9.0

1 M L-arabitol solution

100 mM NAD+ solution

Spectrophotometer capable of measuring absorbance at 340 nm

Cuvettes

Procedure:

Prepare a reaction mixture in a cuvette containing:
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100 µL of 1 M Tris-HCl buffer, pH 9.0

50 µL of 100 mM NAD+

Deionized water to a final volume of 900 µL.

Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

Initiate the reaction by adding 100 µL of the yeast cell lysate or purified enzyme solution.

Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes, recording

the reading every 30 seconds. The rate of increase in absorbance is proportional to the rate

of NADH production.

To determine the specific activity, measure the protein concentration of the cell lysate or

enzyme solution using a standard method (e.g., Bradford assay).

Calculate the enzyme activity using the Beer-Lambert law (ε of NADH at 340 nm = 6.22 mM-

1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that

catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Workflow for L-Arabitol Dehydrogenase Activity Assay
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Workflow for determining L-arabitol dehydrogenase activity.

Metabolite Extraction and Quantification by HPLC

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b046117?utm_src=pdf-body-img
https://www.benchchem.com/product/b046117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines a method for extracting and quantifying L-arabitol and other related

sugars and sugar alcohols from yeast cells using High-Performance Liquid Chromatography

(HPLC).

Materials:

Yeast culture

Cold methanol (-40°C)

Chloroform

Water (Milli-Q or equivalent)

Centrifuge

Lyophilizer

HPLC system with a Refractive Index (RI) detector

Aminex HPX-87H column (or equivalent)

5 mM H2SO4 mobile phase

Standards for L-arabitol, L-xylulose, xylitol, D-xylulose, L-arabinose, and glucose

Procedure:

Quenching and Extraction:

Rapidly quench the metabolism of a known volume of yeast culture by adding it to two

volumes of cold methanol (-40°C).

Centrifuge the cell suspension at 5,000 x g for 5 minutes at -10°C.

Discard the supernatant and resuspend the cell pellet in 1 mL of cold methanol.

Add 1 mL of chloroform and 0.4 mL of water. Vortex vigorously for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

Carefully collect the upper aqueous-methanolic phase containing the polar metabolites.

Sample Preparation:

Lyophilize the collected aqueous phase to dryness.

Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 200 µL

of 5 mM H2SO4).

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the

HPLC.

HPLC Analysis:

Set up the HPLC system with an Aminex HPX-87H column and an RI detector.

Use 5 mM H2SO4 as the isocratic mobile phase at a flow rate of 0.6 mL/min.

Maintain the column temperature at 60°C.

Inject the prepared sample and standards.

Identify and quantify the peaks corresponding to L-arabitol and other metabolites by

comparing their retention times and peak areas to those of the standards.

Genetic Manipulation: Gene Knockout using
CRISPR/Cas9
This protocol provides a general framework for deleting a gene in the L-arabitol pathway (e.g.,

LAD1) in Saccharomyces cerevisiae using the CRISPR/Cas9 system.

Materials:

S. cerevisiae strain

Cas9 expression plasmid
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gRNA expression plasmid targeting the gene of interest

Donor DNA template with homology arms flanking the target gene and a selectable marker

(optional)

Lithium acetate/PEG transformation solution

YPD and selective media plates

Procedure:

Design gRNA and Donor DNA:

Design a 20-nucleotide guide RNA (gRNA) sequence that targets a specific site within the

coding sequence of the gene to be deleted. The target site must be followed by a

Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes

Cas9).

Synthesize a donor DNA template consisting of ~50-60 bp homology arms corresponding

to the regions immediately upstream and downstream of the target gene's open reading

frame. If using a selectable marker, it should be placed between the homology arms.

Yeast Transformation:

Prepare competent yeast cells using the lithium acetate/PEG method.

Co-transform the yeast cells with the Cas9 expression plasmid, the gRNA expression

plasmid, and the donor DNA template.

Plate the transformed cells on selective media to select for transformants containing the

plasmids.

Screening and Verification:

Isolate individual colonies and screen for the desired gene deletion by colony PCR using

primers that flank the target gene. A successful deletion will result in a smaller PCR

product (or no product if the primers were internal to the deleted region).
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Further verify the deletion by Sanger sequencing of the PCR product.

CRISPR/Cas9 Gene Knockout Workflow

Design Transformation

Verification

Design gRNA targeting
the gene of interest

Co-transform with Cas9,
gRNA, and donor DNA

Design donor DNA with
homology arms

Prepare competent
yeast cells

Select transformants on
selective media

Screen colonies
by PCR

Verify deletion by
Sanger sequencing
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Workflow for gene knockout using the CRISPR/Cas9 system in yeast.

Regulatory Networks
The expression of genes involved in the L-arabitol metabolic pathway is tightly regulated to

ensure efficient carbon utilization and to adapt to changing environmental conditions. Two key

regulatory mechanisms are the induction by L-arabinose mediated by the AraR transcription

factor and repression by glucose, a phenomenon known as carbon catabolite repression.
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Regulation by the AraR Transcription Factor
In many fungi, the genes required for L-arabinose catabolism, including those in the L-arabitol
pathway, are under the control of a specific transcriptional activator, AraR. In the absence of L-

arabinose, AraR is inactive or may act as a repressor. When L-arabinose is present, it or a

derivative acts as an inducer, binding to AraR and causing a conformational change that allows

AraR to bind to specific DNA sequences (AraR binding sites) in the promoter regions of the

target genes, thereby activating their transcription. L-arabitol itself has also been shown to be

an inducer of AraR.[6]

Simplified Model of AraR-mediated Regulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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